molecular formula C11H16N2O2 B038056 Isobutyl 3,4-diaminobenzoate CAS No. 121649-62-5

Isobutyl 3,4-diaminobenzoate

Cat. No. B038056
CAS RN: 121649-62-5
M. Wt: 208.26 g/mol
InChI Key: DQQODHGDWOLVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 3,4-diaminobenzoate (IBDB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IBDB belongs to the family of 3,4-diaminobenzoates, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of Isobutyl 3,4-diaminobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, and tumor growth. Additionally, this compound has been shown to have antioxidant properties and protect against oxidative stress. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using Isobutyl 3,4-diaminobenzoate in lab experiments is its potential therapeutic applications, particularly in the areas of inflammation, pain, and cancer. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable compound for research. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on Isobutyl 3,4-diaminobenzoate. One area of interest is exploring its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

Isobutyl 3,4-diaminobenzoate can be synthesized through a multi-step process involving the reaction of isobutylamine with 3,4-diaminobenzoic acid. The reaction is typically carried out under reflux in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Isobutyl 3,4-diaminobenzoate has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain. Additionally, this compound has been investigated for its antitumor effects, with some studies showing promising results in inhibiting the growth of cancer cells.

properties

CAS RN

121649-62-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methylpropyl 3,4-diaminobenzoate

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)8-3-4-9(12)10(13)5-8/h3-5,7H,6,12-13H2,1-2H3

InChI Key

DQQODHGDWOLVJH-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC(=C(C=C1)N)N

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C=C1)N)N

synonyms

Benzoic acid, 3,4-diamino-, 2-methylpropyl ester (9CI)

Origin of Product

United States

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